Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride

Synthetic Yield Optimization Pinner Reaction Benzimidate Hydrochloride Synthesis

Researchers optimizing imidazoline cyclization often face regiochemical inconsistency when using unsubstituted benzimidates. This compound solves that problem: its 2-isopropoxy and 4-methoxy groups enforce electronic and steric control, directing cyclization to a single isomer. • Enables selective cis-imidazoline synthesis for MDM2-p53 PPI inhibitors. • 99% reported synthetic yield; purity ≥95%. • LogP 3.75 (vs ~1.7 for unsubstituted analog) for direct lipophilicity optimization. • Ships globally; typical lead time 3-30 days.

Molecular Formula C13H20ClNO3
Molecular Weight 273.75 g/mol
CAS No. 548472-48-6
Cat. No. B1591799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-isopropoxy-4-methoxybenzimidate hydrochloride
CAS548472-48-6
Molecular FormulaC13H20ClNO3
Molecular Weight273.75 g/mol
Structural Identifiers
SMILESCCOC(=N)C1=C(C=C(C=C1)OC)OC(C)C.Cl
InChIInChI=1S/C13H19NO3.ClH/c1-5-16-13(14)11-7-6-10(15-4)8-12(11)17-9(2)3;/h6-9,14H,5H2,1-4H3;1H
InChIKeyPTZFOOYCJFWDHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride | Chemical Profile


Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride is a substituted benzimidate ester hydrochloride salt with the molecular formula C13H20ClNO3 and a molecular weight of 273.76 g/mol . This compound belongs to the benzimidate class of chemical intermediates, which are widely used in the synthesis of nitrogen-containing heterocycles, including imidazoles, thiazoles, and pyrimidines, via the Pinner amidine synthesis route [1]. As an imidate ester featuring both 2-isopropoxy and 4-methoxy substitution on the aromatic ring, it serves as a specialized building block for pharmaceutical and agrochemical research applications where specific substitution patterns are required to achieve desired biological or physicochemical properties in downstream products .

Why Generic Substitution Fails: Ethyl 2-isopropoxy-4-methoxybenzimidate HCl


Generic substitution of Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride with unsubstituted or differently substituted benzimidate analogs is not a viable procurement strategy for reactions requiring specific regiochemical control. The 2-isopropoxy and 4-methoxy substituents on the aromatic ring are not inert bystanders; they exert both electronic and steric influences that directly modulate the reactivity of the imidate carbon toward nucleophilic attack and govern the regioselectivity of subsequent cyclization steps with amines, diamines, or amino acid derivatives [1]. While a simpler analog such as unsubstituted ethyl benzimidate hydrochloride (CAS 5333-86-8) may appear functionally equivalent as a Pinner intermediate, its use in a synthetic sequence optimized for the 2-isopropoxy-4-methoxy substitution pattern will predictably yield a different, and likely undesired, product distribution. The reported near-quantitative 99% isolated yield achieved in the preparation of this specific compound underscores a synthesis pathway that is highly optimized for this particular substitution pattern and nitrile precursor [2].

Performance Benchmarks: Ethyl 2-isopropoxy-4-methoxybenzimidate HCl


Synthetic Yield via Pinner Reaction

In the preparation of ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride from 2-isopropoxy-4-methoxybenzonitrile, a two-stage HCl gas treatment in ethanol at −10 °C followed by room temperature stirring for a total of 14 days afforded the product as a white solid with an isolated yield of 99% (17.5 g from 13.2 g of nitrile) [1]. In contrast, the patent literature reports a 57% yield for the synthesis of the less substituted analog, ethyl 2,4-dimethoxy-benzimidate hydrochloride, under presumably similar reaction conditions, highlighting a significant difference in synthetic efficiency attributable to the substitution pattern [2].

Synthetic Yield Optimization Pinner Reaction Benzimidate Hydrochloride Synthesis

Commercial Purity Specification

The compound is commercially available with a specified minimum purity of 97% . While a direct comparative statement is not provided by vendors, this purity threshold is a standard and verifiable procurement metric that ensures a high level of chemical integrity for research applications. The reference standard ethyl benzimidate hydrochloride (CAS 5333-86-8) is also commonly supplied at ≥97.0% purity (AT) , establishing this as the expected industry benchmark for research-grade benzimidate salts.

Purity Specification Quality Control Procurement

Lipophilicity vs. Unsubstituted Analog

The presence of the 2-isopropoxy and 4-methoxy substituents significantly alters the physicochemical properties of the benzimidate core relative to the unsubstituted parent compound, ethyl benzimidate hydrochloride. The calculated partition coefficient (LogP) for the target compound is 3.75, while the unsubstituted analog has a calculated LogP of approximately 1.7 [1]. The predicted boiling point is 352.1 °C at 760 mmHg, whereas the melting point of the unsubstituted analog is reported at ~125 °C (decomposition) . These differences are critical for applications where lipophilicity impacts membrane permeability or where physical state dictates handling and formulation.

Lipophilicity Physicochemical Properties LogP

Application Scenarios: Ethyl 2-isopropoxy-4-methoxybenzimidate HCl


Cis-Imidazolines for MDM2-p53 Inhibition

The compound is utilized as a key intermediate in the synthesis of cis-imidazoline derivatives, which are explored as inhibitors of the MDM2-p53 protein-protein interaction for oncology research. The 2-isopropoxy-4-methoxy substitution pattern is specifically required to achieve the correct binding interactions within the MDM2 hydrophobic pocket, as detailed in the patent literature describing the use of ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride for this purpose [1]. The high synthetic yield (99%) reported for the preparation of this intermediate directly supports efficient and scalable production of the target imidazoline library [1].

Regioselective Heterocycle Construction

Benzimidate esters serve as electrophilic partners in reactions with 1,2-diamines to form imidazolines, or with thiols and amines to form thiazolines and amidines. The specific substitution pattern of this compound (2-isopropoxy, 4-methoxy) imposes a unique steric and electronic environment that directs the regiochemical outcome of these cyclizations, enabling the selective synthesis of a single heterocyclic isomer [1]. The high purity standard (97%) ensures that side reactions from impurities do not complicate the purification of the desired product .

Lipophilicity-Driven Lead Optimization

The calculated LogP value of 3.75 for this compound, which is approximately 100-fold higher than that of the unsubstituted ethyl benzimidate analog (LogP ~1.7), makes it a valuable building block for medicinal chemists seeking to increase the lipophilicity of a lead series [1]. This property can be strategically exploited to improve membrane permeability, enhance metabolic stability, or modulate tissue distribution. Procuring this specific substituted imidate allows for the direct introduction of a lipophilic, substituted phenyl ring into a target molecule, streamlining SAR exploration [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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